![molecular formula C21H18N2O2 B3842023 N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3842023.png)
N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide
Overview
Description
N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide, also known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective inhibitors of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Therefore, the development of IKK inhibitors such as BMS-345541 has been of great interest to researchers in the field of drug discovery.
Mechanism of Action
The mechanism of action of N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide involves the inhibition of the IKK complex, which phosphorylates IκB proteins and leads to their degradation. This process results in the release of NF-κB, which translocates to the nucleus and activates the transcription of target genes. By inhibiting the IKK complex, this compound prevents the phosphorylation of IκB proteins and thereby blocks the activation of NF-κB. This results in the downregulation of pro-inflammatory and pro-survival genes that are regulated by NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that are relevant to its therapeutic potential. For example, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. In addition, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death.
Advantages and Limitations for Lab Experiments
N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments. It is a highly selective inhibitor of the IKK complex, which makes it a valuable tool for studying the NF-κB pathway. Moreover, it has been extensively characterized in vitro and in vivo, which provides a solid foundation for further research. However, there are also some limitations to its use. For example, this compound has poor water solubility, which can limit its bioavailability and efficacy in vivo. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide. One area of interest is the development of more potent and selective IKK inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Moreover, the elucidation of the molecular mechanisms underlying the effects of this compound could lead to the identification of novel targets for drug discovery. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in research and drug development.
Scientific Research Applications
N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the NF-κB pathway. In addition, it has been demonstrated to have anti-inflammatory effects in animal models of arthritis, colitis, and sepsis. Moreover, this compound has been investigated for its neuroprotective effects in models of Alzheimer's disease and stroke. These studies suggest that this compound has a broad spectrum of pharmacological activities that could be harnessed for the treatment of various diseases.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-phenylphenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-21(19-9-5-2-6-10-19)23-25-20(24)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2,(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUFTXJVYZIVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CC=CC=C3)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.